
4-Piperdinyl-N-oxoethylpiperdine dihydrochloride
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Overview
Description
4-Piperdinyl-N-oxoethylpiperdine dihydrochloride is a chemical compound with the molecular formula C13H24N2O2.2ClH and a molecular weight of 313.266 . . This compound is used in various scientific research applications and has significant importance in the field of chemistry and medicine.
Preparation Methods
The synthesis of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride involves several methods. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops, ensuring high purity and quality.
Chemical Reactions Analysis
4-Piperdinyl-N-oxoethylpiperdine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromate-bromide mixtures, which are used in titrimetric and spectrophotometric methods for the assay of related compounds. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Piperdinyl-N-oxoethylpiperdine dihydrochloride has a wide range of scientific research applications. It is used in the synthesis of various piperidine derivatives, which have significant biological and pharmaceutical activities . These derivatives are employed in the development of antimalarial molecules, anticancer agents, and other medicinal compounds . Additionally, it is used as a reactant in the synthesis of arylthiadiazole H3 antagonists, water-soluble N-mustards, antitubercular drugs, vasopressin1b receptor antagonists, MDR modulators, and selective norepinephrine transporter inhibitors .
Mechanism of Action
The mechanism of action of 4-Piperdinyl-N-oxoethylpiperdine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through binding to target proteins and enzymes, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Piperdinyl-N-oxoethylpiperdine dihydrochloride can be compared with other similar compounds, such as N-Boc-4-piperidineacetaldehyde and 4-Piperidinopiperidine . These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific chemical structure and its wide range of applications in scientific research and industrial processes.
Biological Activity
4-Piperdinyl-N-oxoethylpiperdine dihydrochloride, a compound with potential pharmacological applications, has garnered attention due to its biological activity, particularly in the context of various receptor interactions and therapeutic effects. This article explores its biological activity through a detailed examination of existing research, case studies, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound is characterized by a piperidine core with an N-oxoethyl substitution. Its chemical structure can be represented as follows:
Where x, y, and z correspond to the number of carbon, hydrogen, and nitrogen atoms in the molecule, respectively. The dihydrochloride form indicates the presence of two hydrochloride groups, which may influence solubility and bioavailability.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown promising results against Mycobacterium tuberculosis, suggesting its potential as an anti-tubercular agent. The compound's ability to inhibit MmpL3, a critical target in tuberculosis treatment, has been highlighted .
- Cholinesterase Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), showing significant selectivity towards BChE. This property is particularly relevant in the context of Alzheimer's disease treatment .
Structure-Activity Relationship (SAR)
The SAR studies have focused on modifying the piperidine structure to enhance potency and selectivity. For instance, analogs with different substitutions at the 4-position of the piperidine ring have been synthesized and tested for their biological activity. Key findings include:
- Substituent Effects : Modifications such as adding bulky groups or altering functional groups significantly affect the compound's activity against targeted pathogens .
- Potency Comparisons : Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various analogs against Mycobacterium tuberculosis.
Compound | MIC (µM) | Target |
---|---|---|
4PP-1 | 6.3 | MmpL3 |
4PP-2 | 2.0 | MmpL3 |
4PP-3 | 6.8 | MmpL3 |
4PP-5 | >100 | Loss of activity |
Case Studies
Several case studies have illustrated the compound's effectiveness in different biological contexts:
- Anti-Tuberculosis Study : A recent study demonstrated that modifications to the piperidine core could lead to improved inhibition of MmpL3 with a reduction in cLogP values, enhancing drug-like properties while maintaining efficacy .
- Cholinesterase Inhibition Study : Another investigation focused on the structure of derivatives containing piperazine and morpholine moieties. Compounds were tested for their inhibitory effects on AChE and BChE, revealing that certain substitutions could enhance selectivity towards BChE over AChE .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of the piperidine core followed by oxidation and hydrochlorination. For example, allylation of the piperidine nitrogen (as seen in N,N-diallyl-4-piperidinecarboxamide hydrochloride synthesis) requires controlled temperatures (0–5°C) and inert atmospheres to prevent side reactions. Solvent choice (e.g., dichloromethane or tetrahydrofuran) and stoichiometric ratios of reagents (e.g., allyl bromide) are critical for high yields . Purification via recrystallization or column chromatography ensures product purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperidine ring structure and substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like N-oxide bonds. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) and monitors degradation products .
Q. What safety protocols are recommended for handling and storing 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Store in airtight containers at 2–8°C, away from oxidizers and moisture. In case of spills, evacuate the area, ventilate, and neutralize with inert adsorbents (e.g., vermiculite). Acute toxicity data may be limited, so treat all exposures as hazardous—rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. How is 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride utilized as a building block in medicinal chemistry?
- Methodological Answer : The compound’s piperidine core serves as a scaffold for designing ligands targeting G-protein-coupled receptors (GPCRs) or enzymes like acetylcholinesterase. Functionalization at the N-oxide position enables modifications for improved binding affinity. For example, coupling with sulfonyl or aryl groups (as in 4-[(4-methoxyphenyl)sulfonyl]piperidine derivatives) enhances selectivity in receptor studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride?
- Methodological Answer : Conduct dose-response studies across multiple cell lines to validate receptor binding or enzyme inhibition. Compare results with structurally similar compounds (e.g., N-phenylpiperidin-4-amine dihydrochloride) to identify structure-activity relationships (SAR). Use statistical tools (e.g., ANOVA) to assess variability and replicate experiments under standardized conditions (pH, temperature) .
Q. What computational strategies are effective for predicting the metabolic stability and toxicity of 4-Piperidinyl-N-oxoethylpiperidine dihydrochloride?
- Methodological Answer : Apply quantum chemical calculations (e.g., Density Functional Theory) to model metabolic pathways, such as cytochrome P450-mediated oxidation. Tools like Molecular Dynamics (MD) simulations predict interactions with hepatic enzymes. Combine these with in vitro hepatocyte assays to validate computational findings and refine toxicity profiles .
Q. What experimental designs optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer : Modify salt forms (e.g., switch to mesylate or citrate salts) or introduce hydrophilic groups (e.g., polyethylene glycol chains) while retaining activity. Use Hansen Solubility Parameters (HSP) to screen co-solvents (e.g., DMSO:PBS mixtures). Assess bioavailability via pharmacokinetic studies in rodent models, measuring plasma concentration-time curves .
Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups for target engagement?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing the N-oxide with a methyl group or varying aryl substituents). Test analogs in high-throughput screening (HTS) assays against target receptors (e.g., opioid or serotonin receptors). Use multivariate analysis to correlate structural features with activity, prioritizing analogs with >10-fold potency improvements .
Q. What strategies mitigate stability issues during long-term storage or under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., hydrolysis of the N-oxide group). Formulate with lyoprotectants (e.g., trehalose) for lyophilized storage or encapsulate in liposomes to shield from enzymatic degradation. Monitor stability via HPLC and LC-MS .
Q. How can researchers elucidate the compound’s metabolic pathways using advanced analytical techniques?
- Methodological Answer : Administer isotopically labeled (¹⁴C or deuterated) compound to rodents and collect plasma, urine, and feces. Extract metabolites using solid-phase extraction (SPE) and identify via LC-MS/MS with collision-induced dissociation (CID). Compare fragmentation patterns with synthetic standards to confirm metabolite structures .
Properties
IUPAC Name |
ethyl 4-piperidin-1-ylpiperidine-1-carboxylate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.2ClH/c1-2-17-13(16)15-10-6-12(7-11-15)14-8-4-3-5-9-14;;/h12H,2-11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGMUFFMRITVJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCCCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.